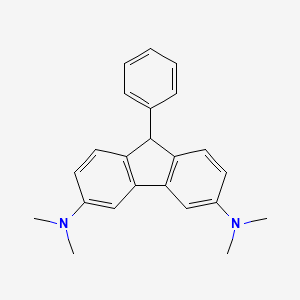
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is a synthetic organic compound characterized by its unique structure, which includes a fluorene backbone substituted with tetramethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via methylation reactions using methyl iodide (CH~3~I) and a strong base such as sodium hydride (NaH).
Phenyl Substitution: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated fluorene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetramethyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Functionalized fluorene derivatives
科学的研究の応用
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Photochemistry: It serves as a photosensitizer in photochemical reactions, enabling the study of light-induced processes and the development of photodynamic therapy agents.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique optical and electronic properties, such as conductive polymers and molecular wires.
作用機序
The mechanism of action of N3,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine involves its interaction with molecular targets and pathways related to its electronic and photochemical properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In photochemical applications, it absorbs light energy and undergoes excited-state reactions, leading to the generation of reactive oxygen species (ROS) or other photoproducts.
類似化合物との比較
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-xanthene-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and photochemical properties. Compared to similar compounds, it offers enhanced stability and efficiency in electronic and photochemical applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
114315-43-4 |
|---|---|
分子式 |
C23H24N2 |
分子量 |
328.4 g/mol |
IUPAC名 |
3-N,3-N,6-N,6-N-tetramethyl-9-phenyl-9H-fluorene-3,6-diamine |
InChI |
InChI=1S/C23H24N2/c1-24(2)17-10-12-19-21(14-17)22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16/h5-15,23H,1-4H3 |
InChIキー |
FJAKLDUBUJXBBZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)N(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


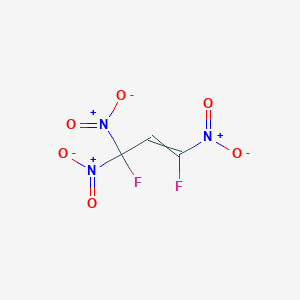
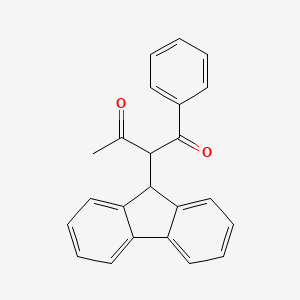
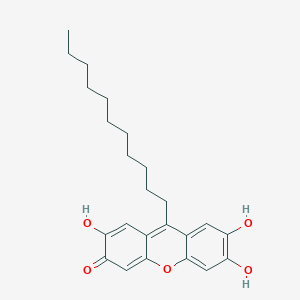
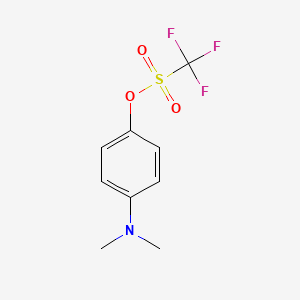

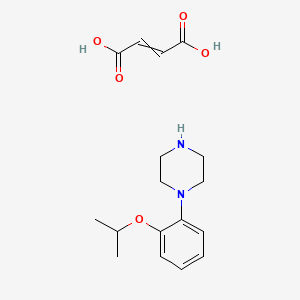




![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)

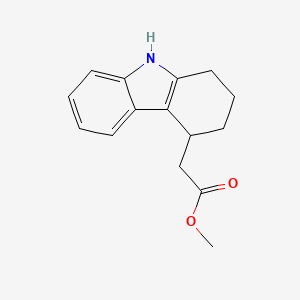
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
